molecular formula C14H15N3O2 B5801766 5-(dimethylamino)-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile

5-(dimethylamino)-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile

Cat. No. B5801766
M. Wt: 257.29 g/mol
InChI Key: CWNRNJWFKHWWTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Dimethylamino)-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile, also known as DMXAA, is a synthetic compound that has been studied for its potential use in cancer treatment. It was first synthesized in the 1980s, and since then, numerous studies have been conducted to investigate its properties and potential applications.

Mechanism of Action

5-(dimethylamino)-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile works by activating the immune system to attack cancer cells. It activates the production of cytokines, which are proteins that help to regulate the immune response. This leads to the destruction of tumor blood vessels and the death of cancer cells.
Biochemical and Physiological Effects:
5-(dimethylamino)-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of tumors, induce tumor necrosis, and inhibit angiogenesis. It has also been shown to increase the production of cytokines and activate the immune system.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(dimethylamino)-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile in lab experiments is that it has been shown to be effective in treating a variety of different types of cancer. However, one limitation is that it can be difficult to synthesize in large quantities, which can make it difficult to conduct large-scale experiments.

Future Directions

There are several areas of future research that could be pursued with 5-(dimethylamino)-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile. One area is the development of more efficient synthesis methods to allow for larger-scale experiments. Another area is the investigation of its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research could be conducted to investigate its potential use in treating other diseases, such as autoimmune disorders.

Synthesis Methods

5-(dimethylamino)-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile can be synthesized through several methods, including the reaction of 4-methylphenol with 2-chloroacetonitrile to form 2-(4-methylphenoxy)acetonitrile, which is then reacted with dimethylamine and oxalyl chloride to form 5-(dimethylamino)-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile.

Scientific Research Applications

5-(dimethylamino)-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile has been studied for its potential as an anti-cancer agent. It has been shown to induce tumor necrosis and inhibit angiogenesis, which are important mechanisms in cancer treatment. Studies have also shown that 5-(dimethylamino)-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile can enhance the effectiveness of chemotherapy and radiation therapy.

properties

IUPAC Name

5-(dimethylamino)-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-10-4-6-11(7-5-10)18-9-13-16-12(8-15)14(19-13)17(2)3/h4-7H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNRNJWFKHWWTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NC(=C(O2)N(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Dimethylamino)-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile

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